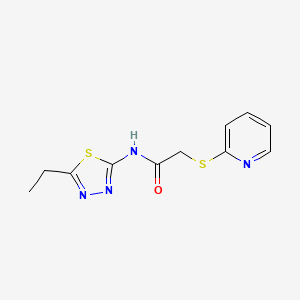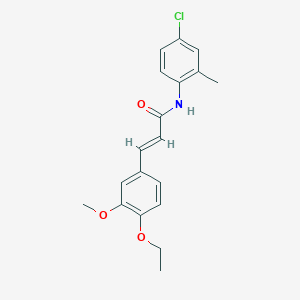![molecular formula C17H24O6 B5668366 diethyl [3-(2-methoxyphenoxy)propyl]malonate](/img/structure/B5668366.png)
diethyl [3-(2-methoxyphenoxy)propyl]malonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of diethyl [3-(2-methoxyphenoxy)propyl]malonate involves bromination and etherification processes starting from malonate to prepare diethyl-2-(2-methoxyphenoxy)malonate. This process yields the compound through a cyclization step followed by halogenation, with the structural confirmation provided by NMR, IR, and MS techniques (Lin Chen, 2011).
Molecular Structure Analysis
The molecular structure of related malonate compounds has been analyzed through various methods, including NMR and X-ray studies. These studies reveal the conformational features of the compounds in solid and solution states, highlighting the diastereotopic characteristics and comparisons with similar compounds (S. Saravanan et al., 2005).
Chemical Reactions and Properties
Diethyl [3-(2-methoxyphenoxy)propyl]malonate undergoes amination reactions with alkyl Grignard reagents to give N-alkylation products. These products can be further processed to derive primary amines, showcasing the compound's reactivity and functional group transformations (Y. Niwa et al., 2002).
Physical Properties Analysis
While specific studies directly analyzing the physical properties of diethyl [3-(2-methoxyphenoxy)propyl]malonate were not identified, related research on malonate derivatives provides insight into their crystalline forms, hydrogen bonding patterns, and supramolecular architecture. These characteristics are crucial for understanding the compound's behavior in different conditions (A. Ilangovan et al., 2013).
Chemical Properties Analysis
The chemical properties of diethyl [3-(2-methoxyphenoxy)propyl]malonate can be inferred from studies on related compounds, which highlight the versatility of malonate derivatives in synthesis. For instance, the arylation of diethyl malonate demonstrates the potential for creating alpha-aryl malonates under mild conditions, offering an attractive synthetic route due to the high functional group compatibility (E. Hennessy & S. Buchwald, 2002).
Propriétés
IUPAC Name |
diethyl 2-[3-(2-methoxyphenoxy)propyl]propanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O6/c1-4-21-16(18)13(17(19)22-5-2)9-8-12-23-15-11-7-6-10-14(15)20-3/h6-7,10-11,13H,4-5,8-9,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPEGYCJARCPMIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCOC1=CC=CC=C1OC)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methylphenyl)-6-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5668294.png)
![5-methoxy-2-[(3-quinolinylamino)methyl]phenol](/img/structure/B5668302.png)
![ethyl 3-[3-amino-4-(dimethylamino)thieno[2,3-b]pyridin-2-yl]-3-oxopropanoate](/img/structure/B5668309.png)
![N~7~-(4-fluorophenyl)-6,8,10-triazaspiro[4.5]deca-6,8-diene-7,9-diamine](/img/structure/B5668324.png)
![3-{[1-(2-phenylethyl)piperidin-4-yl]oxy}-N-(tetrahydrofuran-3-yl)benzamide](/img/structure/B5668325.png)

![3-{(3R*,4S*)-1-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-4-morpholin-4-ylpiperidin-3-yl}propan-1-ol](/img/structure/B5668335.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5668344.png)
![N-methyl-6-{(E)-2-[4-(trifluoromethyl)phenyl]vinyl}pyridazin-3-amine](/img/structure/B5668345.png)
![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B5668350.png)


![2-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-5-(1-piperazinyl)-3(2H)-pyridazinone hydrochloride](/img/structure/B5668378.png)
![methyl 4-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]piperidine-1-carboxylate](/img/structure/B5668381.png)